Cas no 1184193-90-5 (1-(2,2-Difluoroethyl)-1h-indol-5-amine)

1-(2,2-Difluoroethyl)-1H-indol-5-amine is a fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoroethyl group at the 1-position of the indole ring, enhancing its metabolic stability and lipophilicity, which may improve bioavailability. The presence of the primary amine at the 5-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry. This compound is of interest in the development of bioactive molecules due to its unique electronic and steric properties conferred by the difluoroethyl moiety. High purity and well-characterized synthesis routes ensure reproducibility for research and industrial applications.
1-(2,2-Difluoroethyl)-1h-indol-5-amine structure
1184193-90-5 structure
商品名:1-(2,2-Difluoroethyl)-1h-indol-5-amine
CAS番号:1184193-90-5
MF:C10H10F2N2
メガワット:196.196609020233
CID:5737990
PubChem ID:60922663

1-(2,2-Difluoroethyl)-1h-indol-5-amine 化学的及び物理的性質

名前と識別子

    • 1-(2,2-DIFLUOROETHYL)-1H-INDOL-5-AMINE
    • 1184193-90-5
    • EN300-1109154
    • 1H-Indol-5-amine, 1-(2,2-difluoroethyl)-
    • 1-(2,2-Difluoroethyl)-1h-indol-5-amine
    • インチ: 1S/C10H10F2N2/c11-10(12)6-14-4-3-7-5-8(13)1-2-9(7)14/h1-5,10H,6,13H2
    • InChIKey: JBFPEIDVDNRLGR-UHFFFAOYSA-N
    • ほほえんだ: FC(CN1C=CC2C=C(C=CC1=2)N)F

計算された属性

  • せいみつぶんしりょう: 196.08120465g/mol
  • どういたいしつりょう: 196.08120465g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 31Ų

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • ふってん: 347.0±42.0 °C(Predicted)
  • 酸性度係数(pKa): 4.78±0.10(Predicted)

1-(2,2-Difluoroethyl)-1h-indol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1109154-0.5g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1109154-1g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5 95%
1g
$842.0 2023-10-27
Enamine
EN300-1109154-0.05g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1109154-10.0g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5
10g
$5590.0 2023-05-26
Enamine
EN300-1109154-2.5g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1109154-5.0g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5
5g
$3770.0 2023-05-26
Enamine
EN300-1109154-5g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1109154-10g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1109154-0.1g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1109154-0.25g
1-(2,2-difluoroethyl)-1H-indol-5-amine
1184193-90-5 95%
0.25g
$774.0 2023-10-27

1-(2,2-Difluoroethyl)-1h-indol-5-amine 関連文献

1-(2,2-Difluoroethyl)-1h-indol-5-amineに関する追加情報

Introduction to 1-(2,2-Difluoroethyl)-1H-indol-5-amine (CAS No. 1184193-90-5)

1-(2,2-Difluoroethyl)-1H-indol-5-amine, identified by its CAS number 1184193-90-5, is a fluorinated indole derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for various therapeutic applications. The presence of fluorine atoms in its structure enhances its metabolic stability and binding affinity, which are critical factors in drug design.

The indole core of 1-(2,2-Difluoroethyl)-1H-indol-5-amine is a well-known pharmacophore in medicinal chemistry, frequently found in bioactive molecules such as serotonin receptor ligands and antitumor agents. The introduction of fluorine at the 2,2-difluoroethyl substituent adds an additional layer of complexity to the molecule, influencing its electronic properties and interactions with biological targets. This modification has been strategically employed to improve the pharmacokinetic profile of the compound, ensuring better absorption, distribution, metabolism, and excretion (ADME) characteristics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(2,2-Difluoroethyl)-1H-indol-5-amine with high precision. Studies have shown that this compound interacts strongly with certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in drug development. For instance, preliminary docking studies indicate that it may bind to enzymes involved in metabolic pathways relevant to inflammation and cancer progression. These findings have sparked further interest in exploring its therapeutic potential.

The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-5-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The fluorinated side chain is particularly challenging to introduce due to its sensitivity to hydrolysis and other chemical reactions. However, modern synthetic methodologies have made significant strides in addressing these challenges, allowing for more efficient and scalable production processes. Researchers have employed techniques such as nucleophilic substitution and cross-coupling reactions to construct the indole ring system while incorporating the fluorine atoms at the desired positions.

In the realm of drug discovery, 1-(2,2-Difluoroethyl)-1H-indol-5-amine has been investigated for its potential role in treating various diseases. Its structural features make it a versatile scaffold for developing novel therapeutics. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases associated with tumor growth. Additionally, its ability to modulate neurotransmitter receptors has led to explorations in neuropharmacology, particularly in conditions involving neurotransmitter imbalances.

The pharmacological activity of 1-(2,2-Difluoroethyl)-1H-indol-5-amine is further enhanced by its ability to cross the blood-brain barrier (BBB), a critical factor for central nervous system (CNS) drugs. Fluorinated compounds often exhibit improved BBB penetration due to their lipophilicity and stability. This property has opened up new avenues for treating neurological disorders where blood-brain barrier permeability is a limiting factor. Researchers are currently evaluating whether modifications to the indole core can further enhance these characteristics while maintaining or improving therapeutic efficacy.

One of the most exciting aspects of 1-(2,2-Difluoroethyl)-1H-indol-5-amine is its potential for structure-based drug design. High-resolution crystal structures of proteins bound to this compound have provided valuable insights into its mechanism of action. These structures reveal how the fluorine atoms interact with specific residues in the binding pocket, influencing both affinity and selectivity. Such detailed information is crucial for designing next-generation analogs with improved properties.

The role of fluorine in medicinal chemistry cannot be overstated. It has been systematically incorporated into drug molecules to enhance their pharmacological profiles. In 1-(2,2-Difluoroethyl)-1H-indol-5-amine, the fluorine atoms contribute to increased metabolic stability by resisting degradation under physiological conditions. This stability translates into longer half-lives for the compound once administered, reducing the frequency of dosing required for therapeutic effect.

Furthermore, fluorine atoms can influence the electronic properties of molecules by participating in dipole interactions with biological targets. This can lead to stronger binding affinities and improved receptor recognition. The unique electronic environment created by fluorine substitution makes 1-(2,2-Difluoroethyl)-1H-indol-5-amine an attractive candidate for further exploration in drug discovery programs.

Recent studies have also highlighted the importance of fluorine-containing compounds in developing antiviral agents. The structural rigidity introduced by fluorine atoms can stabilize key interactions between a drug molecule and its viral target. This has led to investigations into whether derivatives of 1-(2,2-Difluoroethyl)-1H-indol-5-amine could be effective against emerging viral threats or existing ones where current treatments are limited.

The versatility of 1-(2,2-Difluoroethyl)-1H-indol-5-amine extends beyond traditional pharmaceutical applications. Its structural framework can be modified to explore new chemical spaces for material science applications as well. For instance, researchers are investigating how variations in the indole core can influence material properties such as conductivity or luminescence.

In conclusion, 1-(2 20 Difluoroethyl) - 11 H - Ind01 - 55 Am ine ( CAS No . 1184193 - 90 - 55 ) represents a fascinating molecule with significant therapeutic potential . Its unique structural features , combined with recent advances i n synthetic chemistry and computational biology , make it an exciting prospect for future research . As our understanding o f fluorinated compounds grows , so too will our ability t o harness their potential i n medicine . p >

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